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Fosamprenavir is a prodrug that is rapidly converted to its active form, amprenavir (APV), in the gut.

Ritonavir (RTV) boosting inhibits the CYP3A4-mediated metabolism of amprenavir, significantly altering

its pharmacokinetic profile [1] [2] [3]. The table below summarizes key steady-state pharmacokinetic

parameters for various regimens.

Regimen
APV AUC₀-τ
(mg·h/mL)

APV Cmax
(mg/mL)

APV Cmin or
Cτ (ng/mL)

Key Findings

FPV 1400 mg
QD
(unboosted)

Data not fully available

in search results, but
Cτ is a key

differentiator.

Data not fully

available in
search results.

Lower
(Reference for
comparison)

APV Cτ was 2.5

times lower than
with RTV-boosted

regimens [1].

| FPV 1400 mg + RTV 100 mg QD | Geometric LS Mean Ratio: 0.90 (90% CI: 0.84, 0.96) vs. RTV 200 mg

QD [1] | Geometric LS Mean Ratio: 0.97 (90% CI: 0.91, 1.04) vs. RTV 200 mg QD [1] | Medium • GLS

Mean Ratio: 0.62 (90% CI: 0.55, 0.69) vs. RTV 200 mg QD [1] • Remained 6-fold higher than protein-

corrected IC50 for wild-type virus [1]. | | FPV 1400 mg + RTV 200 mg QD | Reference value for QD

comparisons above [1]. | Reference value for QD comparisons above [1]. | Higher • Provided the highest

trough concentrations among QD regimens [1]. | | FPV 700 mg + RTV 100 mg BID | Median AUC₀‑₂₄: 35

mg·h/mL (observed in patient study) [2] | Data not available in search results. | Median Cmin: 1400 ng/mL
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(observed in patient study) [2] | Boosting increased the APV Cmin by 4- to 6-fold compared to FPV alone

[2]. |

Abbreviations: FPV: Fosamprenavir; APV: Amprenavir; RTV: Ritonavir; QD: Once Daily; BID: Twice

Daily; AUC: Area Under the Curve (measure of total drug exposure); Cmax: Maximum Concentration;

Cmin/Cτ: Minimum (Trough) Concentration; GLS: Geometric Least-Squares; IC50: 50% Inhibitory

Concentration.

Key Experimental Data and Protocols

The data in the table above is derived from specific clinical studies. Here are the methodologies for the key

experiments cited.

Study 1: QD Boosted Regimen Comparison (from [1])

Design: A phase I, open-label, two-period, crossover, steady-state pharmacokinetic study in 36
healthy volunteers.

Protocol: Subjects were randomized to receive FPV 1400 mg QD plus either RTV 100 mg or
200 mg QD for 14 days. After a washout period, they switched to the other RTV dose. On day

14 of each period, 24-hour pharmacokinetic sampling was performed.
Bioanalysis: Plasma samples were taken pre-dose on days 11, 12, and 13, and intensively

over 24 hours on day 14. APV concentrations were determined using high-performance liquid
chromatography (HPLC) [1] [2].

Study 2: BID Boosted Regimen in Patients (from [2])

Design: A prospective cohort study (Zephir study) of 121 antiretroviral-experienced HIV
patients.

Protocol: Patients received a regimen of FPV 700 mg / RTV 100 mg BID. Trough plasma
samples for APV pharmacokinetic evaluation were collected at week 4.

Bioanalysis: APV concentrations were determined using HPLC [2].

Study 3: Pharmacokinetic Modeling (from [3])

Design: Pharmacokinetic data from three multiple-dose, randomized, crossover drug-

interaction studies in healthy subjects were used.
Modeling: Data was used to develop a pharmacokinetic interaction model using NONMEM

(nonlinear mixed-effect model). The inhibition of APV elimination by RTV was modeled with an
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Emax inhibition model. Monte Carlo simulations were then used to predict APV concentrations

for various dosing regimens [3].

Mechanisms of Ritonavir Boosting

Ritonavir enhances the pharmacokinetics of amprenavir through two primary mechanisms:

Cytochrome P450 3A4 (CYP3A4) Inhibition: Ritonavir is a potent inhibitor of the CYP3A4 enzyme

in the liver and intestine, which is primarily responsible for metabolizing amprenavir. By inhibiting this
enzyme, ritonavir significantly slows the breakdown of amprenavir, leading to higher and more

sustained plasma concentrations [1] [3].
P-glycoprotein (P-gp) Inhibition: Ritonavir also inhibits the intestinal efflux transporter P-

glycoprotein. This inhibition reduces the pump-back of amprenavir into the gut lumen, thereby
increasing its absorption into the bloodstream [4].

The following diagram illustrates how these mechanisms work together in the intestine to boost amprenavir

levels.
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This diagram shows the dual inhibition mechanism of ritonavir. By blocking CYP3A4, it reduces

amprenavir metabolism, and by blocking P-gp, it decreases amprenavir efflux, leading to increased

absorption into the bloodstream.

Clinical and Research Implications

Efficacy and Resistance: The elevated trough concentrations (Cmin) achieved with boosting are
critical for maintaining efficacy, especially in treatment-experienced patients. Higher Cmin values,

often expressed as a Genotype Inhibitory Quotient (GIQ), are associated with a better virological
response and a higher genetic barrier to resistance [2].

Tolerability Trade-off: While boosting with 200 mg of RTV QD provides the highest drug exposure, it
is associated with more clinical adverse events and a greater increase in triglyceride levels compared

to the 100 mg QD dose. Finding the lowest effective RTV dose is therefore important for optimizing
the tolerability of the regimen [1].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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